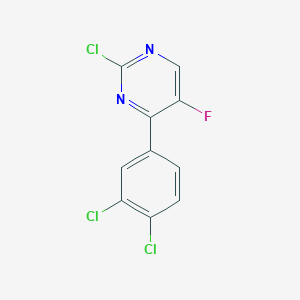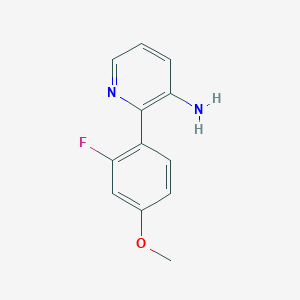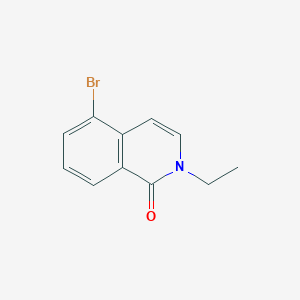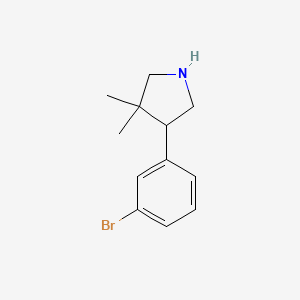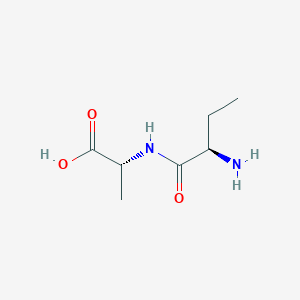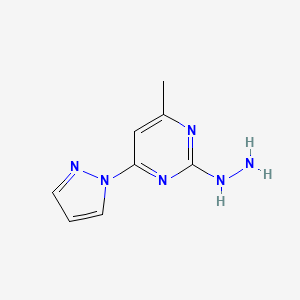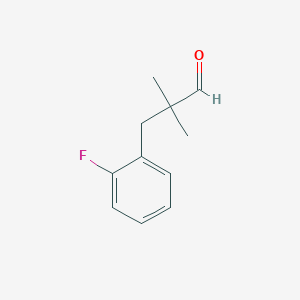![molecular formula C8H10ClN5O4 B1450532 2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride CAS No. 1786226-08-1](/img/structure/B1450532.png)
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride
Overview
Description
This compound is a derivative of imidazolidine, a five-membered ring with two nitrogen atoms . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an acetic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2,4-dioxothiazolidine-5-acetic acid amides were obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound includes a 2,5-dioxoimidazolidin-4-yl group, a 1H-1,2,3-triazol-1-yl group, and an acetic acid group . The exact molecular weight and structure of the specific compound “2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride” could not be found in the available resources.Scientific Research Applications
Inhibitors of Metalloproteinase MMP12
Compounds related to “2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride” have been identified as potential inhibitors of metalloproteinase MMP12 . MMP12 is a metalloenzyme implicated in various physiological and disease processes involving tissue remodeling, such as embryonic development and uterine remodeling during menstruation. Inhibiting MMP12 can be beneficial in controlling diseases associated with excessive tissue remodeling.
Antibacterial Activity
Derivatives of the compound have shown promise in antibacterial applications. They have been tested against reference strains of Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations comparable to established antibiotics like oxacillin and cefuroxime . This suggests potential for these compounds in developing new antibacterial drugs.
Anticonvulsant and Antiarrhythmic Properties
Hydantoins and their derivatives, which include compounds structurally related to “2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride”, are known for their anticonvulsant and antiarrhythmic properties . These properties make them candidates for the treatment of epilepsy and cardiac arrhythmias.
Anti-Diabetic Applications
Some derivatives of the compound have been studied for their potential use in treating diabetes . The modification of the compound’s structure could lead to new therapeutic agents that help manage blood sugar levels.
Antifungal and Anti-Inflammatory Drugs
The compound’s derivatives have also been explored for their antifungal and anti-inflammatory effects . This dual action could be particularly useful in treating conditions where inflammation is associated with fungal infections.
Plant Growth Inhibition
Research has indicated that certain modifications of the compound can lead to derivatives that act as plant growth inhibitors . This application could be valuable in agricultural settings where the control of weed growth is necessary.
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 15811 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
The compound’s melting point of 214-215 °c (dec) (lit) suggests that it may be stable under normal environmental conditions.
properties
IUPAC Name |
2-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]triazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O4.ClH/c14-6(15)3-13-2-4(11-12-13)1-5-7(16)10-8(17)9-5;/h2,5H,1,3H2,(H,14,15)(H2,9,10,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKIHFFNXWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CC2C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)
